molecular formula C11H14N2OS B12725797 3-Ethyl-5-(3-hydroxyphenyl)-2-iminothiazolidine CAS No. 119610-71-8

3-Ethyl-5-(3-hydroxyphenyl)-2-iminothiazolidine

Cat. No.: B12725797
CAS No.: 119610-71-8
M. Wt: 222.31 g/mol
InChI Key: SIDCLJRYYFANGM-UHFFFAOYSA-N
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Description

3-Ethyl-5-(3-hydroxyphenyl)-2-iminothiazolidine is a compound that belongs to the thiazolidine class of heterocyclic compounds. These compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of a hydroxyphenyl group and an ethyl group in its structure makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(3-hydroxyphenyl)-2-iminothiazolidine typically involves the condensation of 3-hydroxybenzaldehyde with ethylamine and thiourea. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(3-hydroxyphenyl)-2-iminothiazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-Ethyl-5-(3-hydroxyphenyl)-2-iminothiazolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(3-hydroxyphenyl)-2-iminothiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The hydroxyphenyl group plays a crucial role in the binding process, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    3-Hydroxy-2-iminothiazolidine: Similar structure but lacks the ethyl group.

Uniqueness

3-Ethyl-5-(3-hydroxyphenyl)-2-iminothiazolidine is unique due to the presence of both the ethyl and hydroxyphenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other thiazolidine derivatives.

Properties

CAS No.

119610-71-8

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

3-(3-ethyl-2-imino-1,3-thiazolidin-5-yl)phenol

InChI

InChI=1S/C11H14N2OS/c1-2-13-7-10(15-11(13)12)8-4-3-5-9(14)6-8/h3-6,10,12,14H,2,7H2,1H3

InChI Key

SIDCLJRYYFANGM-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(SC1=N)C2=CC(=CC=C2)O

Origin of Product

United States

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